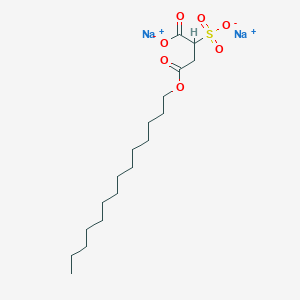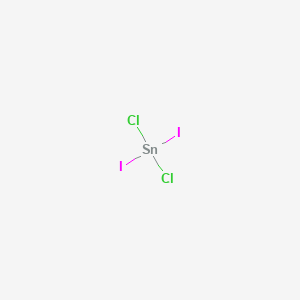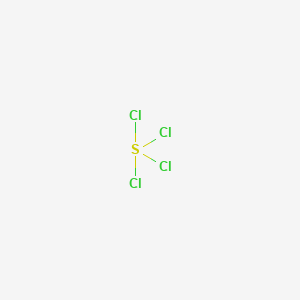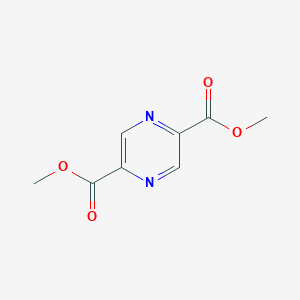
二甲基吡嗪-2,5-二甲酸酯
描述
Dimethyl pyrazine-2,5-dicarboxylate is a compound with a CAS Number of 13051-89-3 . It has a molecular weight of 196.16 . It is a powder at room temperature . It has a distinct odor and flavor resembling roasted peanuts or coffee .
Synthesis Analysis
The synthesis of Dimethyl pyrazine-2,5-dicarboxylate has been reported in various papers . For instance, it can be formed with other pyrazines by heating food in the Maillard reaction or Strecker degradation, where amino acids react with sugars and pyrazines are formed .Molecular Structure Analysis
The complete molecules of the title compounds are generated by inversion symmetry, with the pyrazine rings being located about centers of inversion . Each molecule has an extended conformation with the pyridine rings inclined to the pyrazine ring .Chemical Reactions Analysis
Dimethyl pyrazine-2,5-dicarboxylate can be involved in various chemical reactions. For example, it has been used in the synthesis of copper (ii) and silver (i) complexes . It can also be formed in food products such as cooked rice or roasted peanuts due to the Maillard reaction between sugars and proteins during the cooking or roasting process .Physical And Chemical Properties Analysis
Dimethyl pyrazine-2,5-dicarboxylate is a colorless to pale yellow liquid with a distinct odor resembling roasted peanuts or coffee . It has a high boiling point, making it useful in applications that require elevated temperatures . It has a molecular weight of 196.16 and a melting point of 167-171°C .科学研究应用
Coordination Polymers and Supramolecular Networks
Dimethyl pyrazine-2,5-dicarboxylate: is utilized in the synthesis of coordination polymers. These polymers are significant for their potential in creating supramolecular networks through hydrogen and halogen bonds . The compound acts as a linker that can coordinate with various metal ions, leading to the formation of one-dimensional (1D) and three-dimensional (3D) networks. These networks are studied for their unique properties, such as trapping water molecules and forming strong non-covalent interactions.
Organic Synthesis and Ligand Design
This compound serves as a versatile ligand in organic synthesis. It’s particularly useful due to its symmetric, water-soluble nature and the presence of N,O-chelating tetra-dentate structures . Researchers leverage these properties to design new polydentate multifunctional ligands, which are crucial for developing a wide range of transition metal ion complexes.
Pharmaceutical Intermediates
In pharmaceutical research, Dimethyl pyrazine-2,5-dicarboxylate is a precursor for various intermediates. Its derivatives are explored for their applications in creating medications, especially those targeting infectious diseases like tuberculosis . The compound’s ability to combine with other drugs to combat infections is of particular interest.
Environmental Chemistry
The environmentally friendly methods used to synthesize coordination compounds from Dimethyl pyrazine-2,5-dicarboxylate under ambient conditions are noteworthy . This aspect is crucial for green chemistry applications, where minimizing the environmental impact of chemical processes is a priority.
Crystallography and Structural Analysis
Dimethyl pyrazine-2,5-dicarboxylate: is important in crystallography for understanding the crystal structures of coordination compounds . The analysis of these structures provides insights into the arrangement of molecules and the interactions within the crystal lattice, which is essential for material science and engineering.
作用机制
Target of Action
Dimethyl pyrazine-2,5-dicarboxylate is a complex compound that has been used in the synthesis of various metal complexes . The primary targets of this compound are metal ions, such as copper (II) and silver (I), where it acts as a ligand . The compound binds to these metal ions via its pyridine and pyrazine nitrogen atoms .
Mode of Action
The compound interacts with its targets (metal ions) through a bidentate coordination mode . In this mode, the compound binds to the metal ion via its pyridine and pyrazine nitrogen atoms . In certain complexes, the heterocyclic pyrazine ring of the compound can also act as a bridging ligand between two metal ions .
Pharmacokinetics
Its physical properties such as its melting point (1695-1701 °C) and boiling point (120-140 °C under 10-13 Torr pressure) have been reported .
Result of Action
The molecular and cellular effects of Dimethyl pyrazine-2,5-dicarboxylate’s action are largely dependent on the specific metal ions it interacts with. For instance, when used as a ligand for the synthesis of copper (II) and silver (I) complexes, the resulting complexes have shown good antibacterial and antifungal properties .
Action Environment
The action, efficacy, and stability of Dimethyl pyrazine-2,5-dicarboxylate can be influenced by various environmental factors. For example, the compound has been used to synthesize coordination compounds in water under ambient conditions, suggesting that it is stable and active in aqueous environments . Furthermore, the compound’s ability to form organogels suggests that it can respond to environmental stimuli such as temperature, fluorinion, and shear stress .
安全和危害
Dimethyl pyrazine-2,5-dicarboxylate is considered moderately toxic by ingestion and intraperitoneal routes . It is a combustible liquid when exposed to heat, open flame, spark, or oxidizers . When heated to decomposition, it emits toxic fumes of NOx . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
dimethyl pyrazine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-10-6(4-9-5)8(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGTTXDDKDMEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333800 | |
| Record name | Dimethyl pyrazine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl pyrazine-2,5-dicarboxylate | |
CAS RN |
13051-89-3 | |
| Record name | Dimethyl pyrazine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




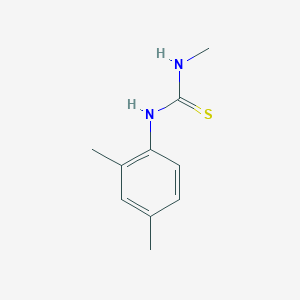

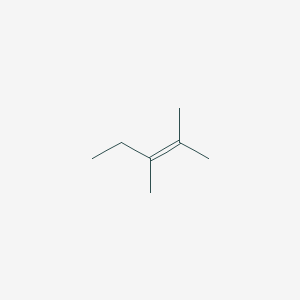
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
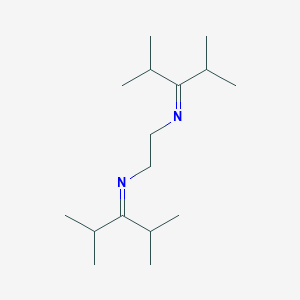

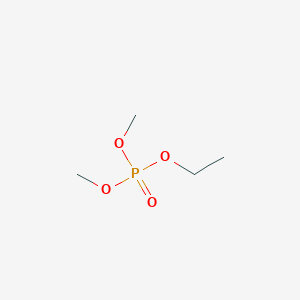
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
